Thiourea, N,N'-didodecyl- features a thiourea core (H2N−C(=S)−NH2) substituted with two dodecyl groups (–C12H25) at the nitrogen atoms. The SMILES notation for this compound is CCCCCCCCCCCCNC(=S)NCCCCCCCCCCCC, reflecting its linear alkyl chains. The planar thiourea moiety facilitates hydrogen bonding, while the hydrophobic dodecyl tails impart lipophilicity, influencing solubility and aggregation behavior.
Key physical parameters include:
The compound’s high molecular weight and nonpolar alkyl chains render it insoluble in polar solvents, aligning with trends observed in N-dodecyl thiourea (density: 0.937 g/cm³, boiling point: 343.6°C).